molecular formula C13H12N2O4S B5888042 N-(2-methylphenyl)-4-nitrobenzenesulfonamide

N-(2-methylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B5888042
M. Wt: 292.31 g/mol
InChI Key: MKUXLTTXEGASSZ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-nitrobenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a nitrobenzene ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-methylphenylamine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: 2-methylphenyl-4-aminobenzenesulfonamide.

    Reduction: 2-methylphenylamine and 4-nitrobenzenesulfonic acid.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

N-(2-methylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-N′-(2-methylphenyl)thiourea: Similar structure but contains a thiourea group instead of a sulfonamide group.

    N-(2-methylphenyl)-N,N-dimethylurea: Contains a urea group and is used in different chemical reactions.

    N-(2-methylphenyl)phthalimide: Contains a phthalimide group and is used in the synthesis of various organic compounds.

Uniqueness

N-(2-methylphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(2-Methylphenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activities, particularly its antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H12N2O4S
  • Molecular Weight : Approximately 296.35 g/mol
  • Functional Groups : The compound contains a sulfonamide group, a nitro group at the para position, and a 2-methylphenyl moiety.

The presence of these functional groups contributes to its unique chemical properties and biological activities, particularly in mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial growth.

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth through the following mechanisms:

  • Inhibition of Dihydropteroate Synthase : The compound mimics PABA, a substrate for the enzyme dihydropteroate synthase, leading to the disruption of folic acid synthesis essential for bacterial replication.
  • Binding Affinity : The nitro and sulfonamide groups enhance the compound's binding affinity to various enzymes involved in folate metabolism .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves competitive inhibition of enzymes critical for folate synthesis, similar to traditional sulfonamide antibiotics.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Streptococcus pneumoniae14100

This table illustrates the compound's effectiveness against common pathogens, suggesting its potential as an antimicrobial agent.

Case Studies

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. Results showed it inhibited growth effectively at concentrations comparable to established antibiotics .
  • Mechanistic Insights : Another research explored the binding interactions of this compound with dihydropteroate synthase using molecular docking studies. It revealed strong binding affinity, supporting its role as an effective inhibitor in bacterial systems.

Structural Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity:

  • The sulfonamide group is essential for mimicking PABA.
  • The nitro group enhances reactivity and interaction with biological targets.
  • The 2-methylphenyl moiety contributes steric factors that may affect binding efficiency and selectivity toward specific enzymes.

Properties

IUPAC Name

N-(2-methylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-10-4-2-3-5-13(10)14-20(18,19)12-8-6-11(7-9-12)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUXLTTXEGASSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(RK1-1-22) I A solution of 4-nitrobenzenesulfonyl chloride (200 mg, 0.90 mmol), o-toluidine (106 mg, 0.99 mmol), and pyridine (79 mg, 0.08 ml, 0.993 mmol) in 5.0 mL 1,2-dichloroethane was heated to 150° C. for 10 minutes in the microwave. A 1M HCl solution was added until the pH of the mixture indicated pH=2, and the acidified aqueous layer was separated and extracted with CH2Cl2 (3×10 mL). The combined organic fractions were washed successively with brine and water then dried over Na2SO4 and evaporated to dryness to afford the title compound as a peach solid (127 mg, 47%). Mp=139-142° C. (lit. 157-159° C., Tetrahedron 62(25), 6100-6106; 2006); 1H NMR (400 MHz, CDCl3) δ 8.28 (d, J=9.0 Hz, 2H), 7.89 (d, J=9.0 Hz, 2H), 7.28-7.27 (m, 1H), 7.20-7.12 (m, 3H), 6.30 (br s, 1H), 2.01 (s, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
47%

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